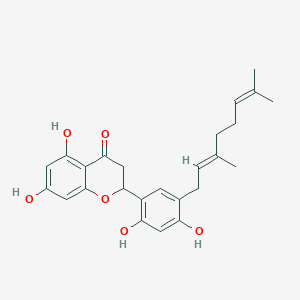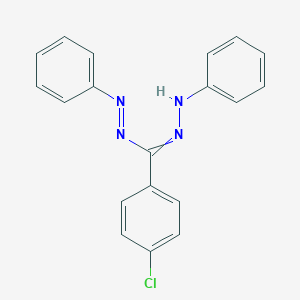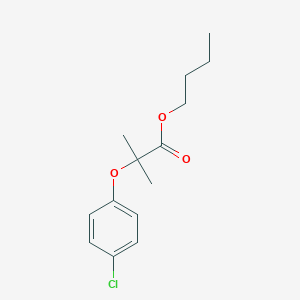
2,3,5,6-Tetrafluoro-4-iodophenol
Descripción general
Descripción
Syntheses and Structural Analysis
Syntheses, Structures, and Redox Properties of Tetrafluorobenzene Derivatives The synthesis of sterically hindered tetrafluorobenzene derivatives has been achieved through aromatic nucleophilic substitution reactions. For instance, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized using lithium dimesitylphosphide and hexafluorobenzene. Further chemical modifications led to the creation of bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives. These compounds were characterized using spectroscopic methods, including 19F NMR, which highlighted their crowded molecular structures. X-ray crystallography provided insights into the unusual bond angles around the phosphorus atoms, and electrochemical measurements were used to explore their redox properties .
Molecular Structure and Vibrational Spectroscopy
Vibrational Spectroscopic Study of Fluorophenol Derivatives The vibrational properties of fluorophenol derivatives, including tetrafluorohydroquinone, were investigated using FT-IR and FT-Raman spectroscopy. The study identified the existence of two conformers for the compounds. Quantum chemical calculations at the B3LYP/6-311++G** level of theory, along with scaled harmonic force fields, allowed for the assignment of vibrational spectra and differentiation between conformers. The strength of intramolecular hydrogen bonding was also assessed through the analysis of OH torsional modes .
Chemical Reactions and Organometallic Compounds
Synthesis and Reactions of Tetrafluoroiodopyridine Tetrafluoro-4-iodopyridine was prepared and used to generate organometallic compounds such as tetrafluoropyridylmagnesium iodide and tetrafluoropyridyllithium. The reactivity of tetrafluoro-4-iodopyridine with various nucleophiles was explored, leading to the formation of substituted trifluoro-4-iodopyridines. Additionally, the Ullmann coupling technique was employed to synthesize perfluoro-4,4'-bipyridyl, demonstrating the versatility of tetrafluoro-4-iodopyridine in synthesizing polyfluorinated compounds .
Physical and Chemical Properties
Synthesis and Properties of Fluorine-Containing Polyimides A novel fluorinated diamine monomer was synthesized and used to create polyimides through a two-step polycondensation process. The resulting polyimides exhibited high glass transition temperatures, good thermal stability, and mechanical properties. They also showed low moisture absorption, low dielectric constants, and low color intensity, indicating their potential for applications requiring optically transparent and organosoluble materials .
Polymer Synthesis and Monomer Innovation
Novel Synthesis of Heptafluoro-p-cresol and Polymerization The synthesis of heptafluoro-p-cresol, a monomer for poly-p-oxyperfluorobenzylene, was achieved through a novel method involving the thermal decomposition of t-butoxy derivatives. The polymerization likely proceeds through a perfluoro-p-quinonemethide intermediate. The study of the thermal decomposition of various t-butyl compounds provided insights into the mechanisms of polymer formation and the potential for synthesizing additional fluoro-containing polymers .
Crystal Structure and Hydrogen Bonding
Crystal Structure of Tetrafluoroisoindoline Derivative The crystal structure of a tetrafluoroisoindoline derivative was determined, revealing an intermolecular hydrogen bond that stabilizes the structure. The dihedral angle between the phthalimide and hydroxyphenyl planes was measured, providing structural details that could influence the compound's reactivity and interactions .
Synthesis and Cyclization Reactions
Reactions of Tetrafluoromethoxyphenyl Ester The synthesis of a tetrafluoromethoxyphenyl ester was followed by its reactions with various nucleophiles. Thermal cyclization led to the formation of a trifluoromethoxychromene ester, demonstrating the compound's reactivity and potential for creating diverse fluorinated structures .
Ligand Synthesis and Metal Complexes
Sugar-Functionalised Terpyridines with Tetrafluorophenoxy Spacers New ligands with tetrafluorophenoxy spacers were synthesized, aiming to attach sugars for potential biological applications. The solid-state structures of these ligands were determined, and their iron(II) complexes were prepared. The fluorinated phenyl substituents were found to be strongly electron-withdrawing, affecting the ligands' reactivity .
Synthesis and Potential Applications
Synthesis of Hexafluoropropanol Derivative A hexafluoropropanol derivative was synthesized, and its crystal structure was analyzed, revealing strong intermolecular hydrogen bonds. Theoretical calculations suggested potential applications in fluoro-containing materials, and the presence of reactive hydroxyl groups indicated the possibility of further chemical transformations10.
Aplicaciones Científicas De Investigación
1. Optical Properties and Energy Solutions
A study by Rubino, Camellini, and Kriegel (2021) highlights the importance of 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane, a molecule closely related to 2,3,5,6-Tetrafluoro-4-iodophenol, in the field of materials for energy solutions. This molecule is crucial in optimizing optoelectronic devices due to its electrical properties and is particularly notable for its fluorescence emission from solutions, contributing significantly to the design of systems for energy technology (Rubino, Camellini, & Kriegel, 2021).
2. Synthesis and Reactions in Organic Chemistry
Banks, Haszeldine, Phillips, and Young (1967) explored the synthesis and reactions of 2,3,5,6-tetrafluoro-4-iodopyridine, which is structurally similar to 2,3,5,6-Tetrafluoro-4-iodophenol. Their work includes the conversion of this compound into organometallic compounds and its reactivity in various chemical contexts, demonstrating its versatility in organic synthesis (Banks et al., 1967).
3. Development of Low Surface Energy Materials
Research by Borkar, Jankova, Siesler, and Hvilsted (2004) on the synthesis of fluorinated styrene-based materials, using compounds similar to 2,3,5,6-Tetrafluoro-4-iodophenol, underscores its potential in creating materials with low surface energy. These materials are significant in various industrial applications due to their unique properties (Borkar et al., 2004).
4. Advanced Polymer Synthesis
Antonucci and Wall (1967) delved into the synthesis of poly-p-oxyperfluorobenzylene using a compound structurally related to 2,3,5,6-Tetrafluoro-4-iodophenol. Their research contributes to the understanding of advanced polymer synthesis and the potential applications of these polymers in various technological fields (Antonucci & Wall, 1967).
Propiedades
IUPAC Name |
2,3,5,6-tetrafluoro-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4IO/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCXHJYIEFKIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)I)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567743 | |
| Record name | 2,3,5,6-Tetrafluoro-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoro-4-iodophenol | |
CAS RN |
1998-58-9 | |
| Record name | 2,3,5,6-Tetrafluoro-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B157516.png)



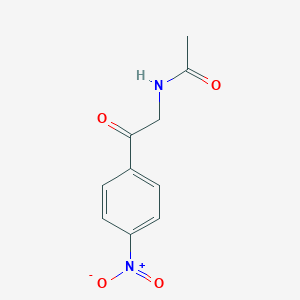

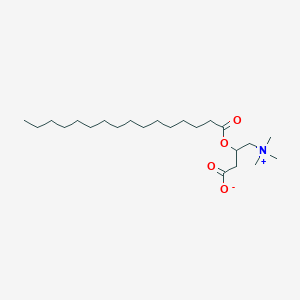
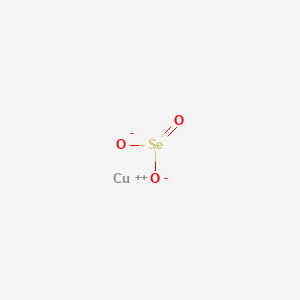
![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI)](/img/structure/B157533.png)
